molecular formula C9H10O B1265933 3,5-Dimethylbenzaldehyde CAS No. 5779-95-3

3,5-Dimethylbenzaldehyde

Cat. No. B1265933
Key on ui cas rn: 5779-95-3
M. Wt: 134.17 g/mol
InChI Key: NBEFMISJJNGCIZ-UHFFFAOYSA-N
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Patent
US05981420

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:10]N1C(=O)C2=CC=CC=C2C1=O.[C:22]([OH:25])(=[O:24])[CH3:23]>>[CH3:9][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[CH:7]=[O:10].[CH3:9][C:1]1[CH:6]=[C:23]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[C:22]([OH:25])=[O:24]

Inputs

Step One
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Smiles
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Smiles
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05981420

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:10]N1C(=O)C2=CC=CC=C2C1=O.[C:22]([OH:25])(=[O:24])[CH3:23]>>[CH3:9][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[CH:7]=[O:10].[CH3:9][C:1]1[CH:6]=[C:23]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[C:22]([OH:25])=[O:24]

Inputs

Step One
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Smiles
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Smiles
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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